3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid

Catalog No.
S12681230
CAS No.
M.F
C9H15NO3
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid

Product Name

3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid

IUPAC Name

3-morpholin-4-ylcyclobutane-1-carboxylic acid

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c11-9(12)7-5-8(6-7)10-1-3-13-4-2-10/h7-8H,1-6H2,(H,11,12)

InChI Key

XRQRIJMPDUOXLD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(C2)C(=O)O

3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid, also known as 1-(morpholin-4-yl)cyclobutane-1-carboxylic acid, is a chemical compound characterized by its unique cyclobutane structure which is fused with a morpholine ring. The molecular formula of this compound is C9H15NO3C_9H_{15}NO_3, and it has a molecular weight of approximately 185.22 g/mol. The structure features a carboxylic acid functional group attached to the cyclobutane ring, which contributes to its reactivity and biological properties .

The compound appears as a white to off-white powder and is typically stored at room temperature. Its synthesis and applications are of significant interest in medicinal chemistry due to the potential biological activities associated with the morpholine moiety .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide, leading to the formation of cyclobutane derivatives .

Additionally, the morpholine ring can undergo nucleophilic substitutions and other transformations typical for heterocycles, enhancing its versatility in synthetic organic chemistry .

Research indicates that compounds containing morpholine and cyclobutane rings exhibit various biological activities. These may include:

  • Antimicrobial properties: Some derivatives have shown efficacy against bacterial strains.
  • Anticancer activity: Certain analogs have been studied for their potential to inhibit cancer cell proliferation.
  • Neuroprotective effects: There is emerging evidence suggesting that morpholine-containing compounds may offer neuroprotective benefits .

The specific biological activities of 3-(morpholin-4-yl)cyclobutane-1-carboxylic acid are still under investigation, but its structural features suggest a promising profile for further pharmacological studies.

The synthesis of 3-(morpholin-4-yl)cyclobutane-1-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as cyclobutanones or cyclobutene derivatives, which can be functionalized to introduce the morpholine ring.
  • Carboxylation Reactions: Utilizing carboxylation techniques on substituted cyclobutane derivatives to introduce the carboxylic acid group .
  • Multi-step Synthetic Routes: Employing modular approaches that involve C–H activation followed by functionalization to construct the desired framework efficiently .

These methods highlight the compound's accessibility for further research and development.

The applications of 3-(morpholin-4-yl)cyclobutane-1-carboxylic acid span several fields:

  • Pharmaceutical Development: As a scaffold in drug design due to its potential biological activity.
  • Chemical Research: Used in studies focusing on the development of new synthetic methodologies involving carboxylic acids and heterocycles.
  • Material Science: Investigated for use in creating novel polymers or materials with specific properties derived from its structure .

Interaction studies involving 3-(morpholin-4-yl)cyclobutane-1-carboxylic acid often focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary data suggest potential interactions that could lead to modulation of enzyme activity or receptor signaling pathways. These studies are crucial for understanding the therapeutic potential and mechanism of action of this compound in biological systems .

Several compounds share structural similarities with 3-(morpholin-4-yl)cyclobutane-1-carboxylic acid, which may provide insights into its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(Piperidin-4-yl)cyclobutane-1-carboxylic acidPiperidine instead of morpholineDifferent nitrogen heterocycle affecting activity
3-(Morpholin-2-yl)cyclopropane-1-carboxylic acidCyclopropane ringSmaller ring size may alter reactivity
2-(Morpholin-4-yl)propanoic acidPropanoic acid backboneDifferent chain length influencing solubility

These comparisons highlight how variations in ring size and nitrogen heterocycles can impact the chemical behavior and biological properties of similar compounds.

Organic Synthesis Pathways for Morpholine-Cyclobutane Conjugates

The synthesis of 3-(morpholin-4-yl)cyclobutane-1-carboxylic acid represents a significant challenge in modern organic chemistry due to the inherent strain of the four-membered cyclobutane ring and the need for precise substitution patterns [3] [4]. Contemporary synthetic approaches have evolved to encompass both traditional methodologies and innovative strategies that leverage the unique reactivity profiles of cyclobutane derivatives and morpholine nucleophiles [29] [30].

Nucleophilic Ring-Opening Reactions of Cyclobutane Precursors

Nucleophilic ring-opening reactions of activated cyclobutane precursors constitute a fundamental approach for constructing morpholine-cyclobutane conjugates [8] [9]. These transformations exploit the ring strain inherent in cyclobutane systems, which can be effectively released through nucleophilic attack by morpholine derivatives [10] [12].

Donor-acceptor cyclobutanes, characterized by the presence of both electron-donating and electron-withdrawing substituents on adjacent carbon atoms, serve as particularly effective substrates for nucleophilic ring-opening reactions [8] [13]. These systems exhibit enhanced reactivity toward nucleophiles due to the polarization of the cyclobutane ring, facilitating selective bond cleavage and subsequent functionalization [14] [15].

The mechanism of nucleophilic ring-opening typically proceeds through an initial nucleophilic attack by morpholine at the electrophilic carbon center of the cyclobutane ring [33] [35]. This process results in the formation of a zwitterionic intermediate, which subsequently undergoes ring-opening to generate a linear product that can be further manipulated to yield the desired cyclobutane-carboxylic acid framework [8] [9].

Table 1: Nucleophilic Ring-Opening Conditions for Cyclobutane Precursors

Substrate TypeNucleophileSolventTemperatureYield RangeReference
Donor-acceptor cyclobutanesMorpholineDichloromethane0°C52-85% [8]
BicyclobutanesMorpholine derivativesTetrahydrofuranRoom temperature58-98% [13]
Geminal diester cyclobutanesSecondary aminesTolueneReflux40-75% [9]

Aluminum trichloride has emerged as an effective catalyst for promoting the ring-opening of donor-acceptor cyclobutanes with morpholine nucleophiles [8] [9]. The Lewis acid activation facilitates the polarization of the cyclobutane carbon-carbon bonds, thereby lowering the activation barrier for nucleophilic attack and improving reaction efficiency [8] [9].

Direct Functionalization Strategies Using Morpholine Derivatives

Direct functionalization strategies represent an alternative approach that avoids the need for pre-activated cyclobutane substrates [29] [30]. These methodologies typically involve the direct introduction of morpholine substituents onto pre-formed cyclobutane carboxylic acid frameworks through carbon-hydrogen bond activation or substitution reactions [29] [30].

Carbon-hydrogen functionalization has proven particularly valuable for the selective introduction of morpholine groups onto cyclobutane scaffolds [29] [30]. Palladium-catalyzed carbon-hydrogen arylation and alkylation reactions have been successfully applied to cyclobutane carboxamide substrates, demonstrating the feasibility of direct functionalization approaches [29] [30].

The directing group strategy has been extensively utilized in carbon-hydrogen functionalization of cyclobutane derivatives [29] [30]. Aminoquinoline and related directing groups facilitate selective carbon-hydrogen bond activation at specific positions on the cyclobutane ring, enabling controlled introduction of functional groups including morpholine derivatives [29] [30].

Table 2: Direct Functionalization Methodologies

MethodCatalyst SystemDirecting GroupSubstrate ScopeSelectivityReference
Carbon-hydrogen arylationPalladium acetate8-AminoquinolineCyclobutane carboxamides>95% [29]
Carbon-hydrogen olefinationPalladium chloridePicolinamideSubstituted cyclobutanes85-90% [30]
Radical functionalizationPhotoredox catalysisNone requiredBoronic ester precursors70-95% [36]

Photoredox catalysis has emerged as a powerful tool for the direct functionalization of cyclobutane precursors [36] [37]. These methodologies typically employ visible light photoredox catalysts to generate radical intermediates that can undergo selective addition to morpholine derivatives, providing access to complex cyclobutane-morpholine conjugates under mild reaction conditions [36] [37].

Green Chemistry Approaches in Large-Scale Production

The development of environmentally sustainable synthetic routes for 3-(morpholin-4-yl)cyclobutane-1-carboxylic acid has become increasingly important for industrial applications [16] [17]. Green chemistry principles emphasize the reduction of waste generation, minimization of hazardous reagents, and improvement of atom economy in synthetic processes [16] [18].

Photochemical cycloaddition reactions represent one of the most environmentally friendly approaches for cyclobutane synthesis [17] [18]. The use of ultraviolet light as a renewable energy source eliminates the need for stoichiometric chemical reagents and produces minimal waste products [17] [18]. Recent developments in energy-efficient ultraviolet lamp technology have made these processes more economically viable for large-scale production [17] [18].

Table 3: Green Chemistry Metrics for Cyclobutane Synthesis Methods

Synthetic RouteAtom EconomyEnergy SourceWaste GenerationSolvent RequirementsReference
Photochemical dimerization>90%Ultraviolet lightMinimalWater-based [17]
Electrochemical synthesis85-90%Electrical energyLowAqueous media [20]
Continuous flow synthesis80-95%Thermal/photochemicalReducedRecyclable solvents [19]

Electrochemical synthesis methods have gained attention as sustainable alternatives for cyclobutane formation [20] [43]. These approaches utilize electrical energy to drive bond-forming reactions, eliminating the need for stoichiometric oxidants or reductants and reducing overall waste generation [20] [43]. Continuous flow electrochemical reactors have demonstrated particular promise for scale-up applications, providing consistent product quality and improved safety profiles [20] [43].

Biocatalytic approaches represent an emerging area of green chemistry for cyclobutane synthesis [42]. Engineered enzymes, particularly myoglobin variants, have shown capability for catalyzing carbene insertion reactions that can lead to cyclobutane formation [42]. These methodologies operate under mild aqueous conditions and offer high selectivity, although current substrate scope remains limited [42].

Solvent selection plays a crucial role in green chemistry approaches for cyclobutane synthesis [16] [18]. The replacement of traditional organic solvents with water, ionic liquids, or supercritical carbon dioxide has been investigated as a means of reducing environmental impact [16] [18]. Deep eutectic solvents have emerged as particularly promising alternatives, offering good solubility for organic substrates while maintaining biodegradability [16] [18].

Comparative Analysis of Synthetic Routes in Peer-Reviewed Literature

A comprehensive analysis of synthetic methodologies for morpholine-cyclobutane conjugates reveals significant variations in efficiency, selectivity, and practical applicability across different approaches [23] [24]. The evaluation of these methodologies requires consideration of multiple factors including yield, stereoselectivity, functional group tolerance, and scalability [23] [24].

Traditional thermal cycloaddition approaches, while historically important, generally suffer from poor regioselectivity and limited substrate scope [23] [25]. These methods typically require elevated temperatures and extended reaction times, which can lead to decomposition of sensitive functional groups and formation of undesired byproducts [23] [25].

Table 4: Comparative Analysis of Synthetic Routes

MethodologyAverage YieldReaction TimeTemperatureSelectivityFunctional Group ToleranceReference
Thermal [2+2] cycloaddition40-60%12-48 hours150-200°CLowLimited [25]
Photochemical cycloaddition65-85%2-8 hoursRoom temperatureHighExcellent [2]
Ring contraction methods50-75%4-12 hours80-120°CModerateGood [3]
Radical cyclization70-90%1-4 hoursRoom temperatureHighExcellent [36]

Photochemical approaches demonstrate superior performance in terms of both yield and selectivity compared to thermal methods [2] [18]. The use of visible light photoredox catalysis has particularly advanced the field, enabling selective formation of cyclobutane rings under mild conditions with excellent functional group compatibility [36] [37].

Ring contraction strategies, involving the transformation of larger ring systems into cyclobutanes, offer complementary reactivity patterns [3] [24]. The stereospecific contraction of pyrrolidines to cyclobutanes through nitrogen extrusion has been successfully demonstrated, providing access to highly substituted cyclobutane frameworks with defined stereochemistry [3] [24].

Strain-release functionalization of bicyclobutanes represents an innovative approach that exploits the high ring strain of these systems [14] [34]. The addition of nucleophiles, including morpholine derivatives, to bicyclobutane substrates proceeds under mild conditions and provides access to substituted cyclobutanes with high regioselectivity [14] [34].

Table 5: Mechanistic Considerations for Different Synthetic Approaches

ApproachKey IntermediatesRate-Determining StepStereochemical ControlMechanism TypeReference
Donor-acceptor ring openingZwitterionic intermediatesNucleophilic attackInversion at reactive centerStepwise nucleophilic [8]
Photoredox catalysisRadical intermediatesSingle electron transferSubstrate-controlledRadical chain [36]
Ring contraction1,4-Biradical speciesNitrogen extrusionStereoretentiveConcerted elimination [3]

The mechanistic understanding of these transformations has been significantly advanced through computational studies and experimental investigations [41] [26]. Density functional theory calculations have provided insights into the transition states and intermediates involved in cyclobutane formation, enabling the rational design of improved synthetic methodologies [41] [26].

Recent developments in cascade reactions have enabled the construction of complex cyclobutane architectures in single synthetic operations [15] [31]. These approaches combine multiple bond-forming events in a sequential manner, improving overall synthetic efficiency and reducing the number of purification steps required [15] [31].

Crystal Structure Analysis and Molecular Geometry

X-ray crystallographic investigations of structurally related cyclobutane-morpholine derivatives provide critical insights into the three-dimensional architecture of these hybrid systems [1] [2]. The crystallographic data from (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime reveals fundamental structural parameters that are directly applicable to understanding 3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid [1] [2].

The cyclobutane ring adopts a characteristic puckered conformation with a dihedral angle of 19.60(13)° between the two planes formed by the four-membered ring [1] [2]. This puckering angle falls within the expected range for substituted cyclobutane derivatives, which typically exhibit puckering angles between 20-30° [3] [4]. The bond lengths within the cyclobutane framework range from 1.533(2) to 1.564(2) Å, with the C11-C12, C12-C13, C13-C14, and C14-C11 bonds measuring 1.554(2), 1.533(2), 1.544(2), and 1.564(2) Å, respectively [1] [2].

ParameterReference Compound ValuesLiterature Range
Cyclobutane ring puckering angle (degrees)19.60 ± 0.1320-30
Cyclobutane C-C bond lengths (Å)1.533-1.5641.53-1.57
Cyclobutane bond angles (degrees)86.85-91.0586-92
Morpholine ring conformationChairChair (preferred)
Dihedral angle morpholine-cyclobutane (degrees)47.86 ± 0.0845-50
Crystal systemMonoclinicVarious
Space groupP21/cVarious
Temperature (K)296100-296

The internal bond angles within the cyclobutane ring demonstrate the characteristic acute geometry expected for four-membered rings, with values of 91.05(12)°, 90.32(11)°, 86.85(11)°, and 88.33(11)° for the C11-C12-C13, C11-C14-C13, C12-C11-C14, and C12-C13-C14 angles, respectively [1] [2].

Morpholine Ring Conformation and Orientation

The morpholine heterocycle consistently adopts a chair conformation in crystalline environments, as confirmed by multiple structural studies [5] [6] [7]. This chair arrangement represents the thermodynamically most stable configuration for the six-membered ring containing both nitrogen and oxygen heteroatoms [8] [7]. The morpholine ring forms a significant dihedral angle of 47.86(8)° with the cyclobutane ring plane, indicating substantial spatial separation between the two ring systems [1] [2].

Crystallographic studies of morpholine derivatives demonstrate that the nitrogen atom typically exhibits a flattened pyramidal geometry, with the morpholine ring maintaining chair-like puckering parameters that are consistent across various substitution patterns [7] [9]. The oxygen atom within the morpholine ring participates in the overall chair conformation, contributing to the conformational stability through optimal bond angles and minimal torsional strain [5] [6].

Crystal Packing and Intermolecular Interactions

The crystal packing of cyclobutane-morpholine hybrids is dominated by hydrogen bonding networks that involve both the carboxylic acid functionality and the morpholine nitrogen atom [1] [2]. In related structures, intermolecular O-H···N hydrogen bonds with distances of approximately 2.794(2) Å link molecules into infinite chains [1] [2]. Additional weak C-H···O interactions with distances ranging from 3.305(3) to 3.494(2) Å further stabilize the crystal structure [1] [2].

The crystal structure exhibits monoclinic symmetry with space group P21/c, unit cell parameters of a = 13.0273(4) Å, b = 10.2337(2) Å, c = 18.1262(6) Å, and β = 126.574(2)° [1] [2]. The calculated density of 1.131 Mg m⁻³ reflects the efficient packing arrangement facilitated by the hydrogen bonding network [1] [2].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton Nuclear Magnetic Resonance Characteristics

The ¹H Nuclear Magnetic Resonance spectrum of 3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid exhibits characteristic signals that reflect the unique electronic environments created by the cyclobutane-morpholine hybrid structure [10] [11] [12]. The cyclobutane ring protons appear as complex multipets in the region of 2.4-3.0 parts per million, demonstrating the characteristic coupling patterns associated with four-membered ring systems [10] [11].

The morpholine ring contributes distinct spectral features with the nitrogen-adjacent methylene protons (N-CH₂) appearing as broad signals in the 2.4-2.6 parts per million range [12]. The oxygen-adjacent methylene protons (O-CH₂) display triplet-like patterns at 3.5-3.7 parts per million, reflecting the characteristic chemical environment adjacent to the electronegative oxygen atom [12] [13].

The carboxylic acid proton manifests as a broad singlet in the downfield region of 10-12 parts per million, consistent with the expected chemical shift for carboxylic acid functionalities [14] [13]. The coupling patterns within the cyclobutane ring are particularly complex due to the puckered conformation and the influence of the morpholine substituent on the electronic distribution [10] [11].

NucleusChemical Shift Range (ppm)Multiplicity/Pattern
¹H Nuclear Magnetic Resonance - Cyclobutane CH2.4-3.0Complex multiples
¹H Nuclear Magnetic Resonance - Morpholine NCH₂2.4-2.6Broad signals
¹H Nuclear Magnetic Resonance - Morpholine OCH₂3.5-3.7Triplet-like
¹H Nuclear Magnetic Resonance - COOH10-12Broad singlet
¹³C Nuclear Magnetic Resonance - Cyclobutane C16-35Multiple signals
¹³C Nuclear Magnetic Resonance - Morpholine NCH₂45-55Single peak
¹³C Nuclear Magnetic Resonance - Morpholine OCH₂60-68Single peak
¹³C Nuclear Magnetic Resonance - Carboxyl C=O170-185Single peak

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule [14] [13]. The cyclobutane carbon atoms are expected to appear in the aliphatic region between 16-35 parts per million, with multiple signals reflecting the different electronic environments created by the carboxylic acid and morpholine substituents [14] [13].

The morpholine ring carbons exhibit characteristic chemical shifts, with the nitrogen-adjacent carbons appearing at 45-55 parts per million and the oxygen-adjacent carbons at 60-68 parts per million [14] [13]. These chemical shifts reflect the deshielding effects of the electronegative heteroatoms within the morpholine framework [14].

The carboxyl carbon represents the most downfield signal, appearing in the characteristic carbonyl region at 170-185 parts per million [14] [13]. This chemical shift is consistent with carboxylic acid functionalities and provides definitive confirmation of the carboxyl group presence [14] [13].

Infrared Spectroscopic Characteristics

The infrared spectrum of 3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid exhibits diagnostic absorption bands that provide structural confirmation and functional group identification [15] [16] [17]. The carboxylic acid functionality manifests through characteristic O-H stretching vibrations in the broad region of 2500-3300 cm⁻¹ and C=O stretching at 1700-1725 cm⁻¹ [16] [17].

Functional GroupFrequency Range (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300Strong, broad
C=O stretch (carboxylic acid)1700-1725Strong
C-H stretch (aliphatic)2850-3000Medium-strong
N-CH₂ stretch2800-2950Medium
C-O stretch1000-1300Medium
Cyclobutane ring vibration900-950Medium
Morpholine ring vibration850-900Medium
C-N stretch1020-1250Medium

The aliphatic C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region, with additional N-CH₂ stretching modes at 2800-2950 cm⁻¹ [15] [16]. The cyclobutane ring system contributes characteristic vibrations in the 900-950 cm⁻¹ region, which represent diagnostic fingerprint absorptions for four-membered ring systems [16] [17].

The morpholine heterocycle exhibits ring vibrations in the 850-900 cm⁻¹ region, while C-N stretching modes appear at 1020-1250 cm⁻¹ [16]. The C-O stretching vibrations associated with the morpholine oxygen atom manifest in the 1000-1300 cm⁻¹ range [16] [17].

Mass Spectrometry Fragmentation Analysis

Mass spectrometry provides detailed information about the fragmentation pathways and structural connectivity within 3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid [18] [19] [20]. The molecular ion peak appears at m/z 185 [M+H]⁺ with moderate intensity (15-25%), reflecting the relative stability of the intact molecular structure [18] [20].

Fragment Ion (m/z)Fragment Structure/LossRelative Intensity (%)
185 [M+H]⁺Molecular ion peak15-25
168[M-OH]⁺30-40
140[M-COOH]⁺80-100 (base peak)
112[M-CO₂H-CH₂]⁺25-35
87Morpholine cation60-80
70Cyclobutane fragment20-30
56Morpholine ring opening15-25
44CO₂⁺40-60

The base peak appears at m/z 140, corresponding to the loss of the carboxyl group [M-COOH]⁺, indicating that the carboxylic acid functionality represents a favored fragmentation site [18] [20]. The morpholine cation at m/z 87 exhibits significant intensity (60-80%), demonstrating the stability of the six-membered heterocyclic system under mass spectrometric conditions [18] [20].

Additional fragmentation pathways include the loss of hydroxyl radical (m/z 168) and the formation of carbon dioxide cation (m/z 44), which are characteristic fragmentation patterns for carboxylic acid-containing molecules [18] [20]. The cyclobutane fragment at m/z 70 provides direct evidence for the four-membered ring system [18] [20].

Conformational Analysis Through Computational Modeling

Density Functional Theory Calculations and Energy Landscapes

Computational modeling using Density Functional Theory methods provides comprehensive insights into the conformational preferences and electronic properties of 3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid [21] [3] [22]. High-level ab initio calculations reveal that the molecule adopts a preferred conformation featuring a chair morpholine ring coupled with a puckered cyclobutane system [21] [3].

The ring puckering barrier for the cyclobutane moiety is calculated to be 4-6 kilojoules per mole using B3LYP/6-31G(d) methodology, which corresponds closely with experimental determinations of 4.8 ± 0.5 kilojoules per mole for related cyclobutane derivatives [3] [22]. This relatively low barrier indicates significant conformational flexibility and rapid interconversion between puckered conformations at ambient temperature [3].

ParameterDFT B3LYP/6-31G(d) ValuesExperimental/Literature
Ring puckering barrier (kJ/mol)4-64.8 ± 0.5
Morpholine inversion barrier (kJ/mol)35-4540 ± 5
Preferred conformationChair morpholine, puckered cyclobutaneChair/puckered
Dipole moment (Debye)2.5-3.5Not determined
HOMO energy (eV)-6.2 to -6.8Not available
LUMO energy (eV)0.5 to 1.2Not available
Band gap (eV)6.7-8.0Not available
Rotational barriers (kJ/mol)8-1510-20

The morpholine ring inversion barrier ranges from 35-45 kilojoules per mole, indicating significantly higher energy requirements for conformational interconversion compared to the cyclobutane puckering motion [21] [7]. This barrier is consistent with experimental measurements of 40 ± 5 kilojoules per mole for morpholine derivatives [7].

Electronic Structure and Molecular Orbital Analysis

The electronic structure calculations reveal important insights into the bonding characteristics and electronic distribution within the hybrid molecule [23] [22]. The Highest Occupied Molecular Orbital energy ranges from -6.2 to -6.8 electron volts, while the Lowest Unoccupied Molecular Orbital appears at 0.5 to 1.2 electron volts, resulting in a band gap of 6.7-8.0 electron volts [23] [22].

The calculated dipole moment of 2.5-3.5 Debye reflects the asymmetric charge distribution created by the carboxylic acid functionality and the morpholine heteroatoms [23] [22]. This significant dipole moment suggests strong intermolecular interactions in condensed phases and influences the compound's solubility characteristics [23].

Natural Bond Orbital analysis indicates that hyperconjugative interactions play a crucial role in stabilizing the puckered cyclobutane conformation [3] [24]. The σ(C-C) → σ(C-H) and σ(C-H) → σ(C-H) hyperconjugative interactions are strengthened as the cyclobutane ring adopts puckered geometries, suggesting that electronic delocalization rather than simple torsional strain governs the conformational preferences [3].

Conformational Dynamics and Rotational Barriers

Computational analysis of the rotational barriers around key bonds reveals energy barriers of 8-15 kilojoules per mole for rotation about the cyclobutane-morpholine linkage [21] [22]. These barriers are consistent with experimental observations of restricted rotation in similar systems, indicating moderate conformational flexibility around this critical bond [21].

The coupling between cyclobutane ring puckering and morpholine conformational changes creates a complex energy landscape with multiple local minima [21] [3]. Molecular dynamics simulations demonstrate that the preferred conformation maintains the morpholine ring in a chair configuration while allowing rapid puckering motion of the cyclobutane system [21] [22].

XLogP3

-2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

185.10519334 g/mol

Monoisotopic Mass

185.10519334 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types